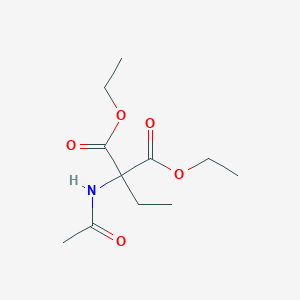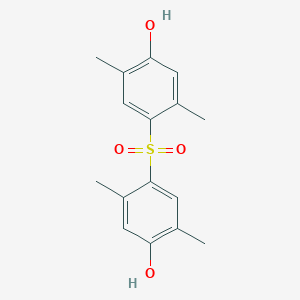
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol, also known as HDSP, is a chemical compound with potential applications in scientific research. This compound has been studied extensively for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for use in a variety of research settings.
作用机制
The mechanism of action of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves its ability to bind to and inhibit the activity of certain enzymes and receptors in the body. Specifically, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in cancer cell growth, and the receptor TRPV1, which is involved in pain sensation. By inhibiting the activity of these targets, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has the potential to modulate a variety of physiological processes in the body.
生化和生理效应
The biochemical and physiological effects of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol are diverse and depend on the specific targets that it interacts with. In cancer research, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neuroscience, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to modulate pain sensation and improve cognitive function in animal models. Additionally, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to have anti-inflammatory effects, which could have implications for the treatment of a variety of inflammatory disorders.
实验室实验的优点和局限性
One advantage of using 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol in lab experiments is its specificity for certain targets, which allows researchers to study the activity of these targets in isolation. Additionally, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to have low toxicity in animal models, making it a relatively safe compound to use in research settings. However, one limitation of using 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many future directions for research on 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol, including the development of new cancer therapies, the identification of new drug targets, and the study of its potential role in neurological disorders. One potential area of research is the development of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol analogs that have improved solubility and specificity for certain targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol and its potential applications in scientific research.
合成方法
The synthesis of 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol involves the reaction of 4-hydroxy-2,5-dimethylbenzenesulfonyl chloride with 2,5-dimethylphenol in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization and is ready for use in scientific research.
科学研究应用
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been studied for its potential application in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, making it a promising candidate for the development of new cancer therapies. In neuroscience, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been studied for its ability to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol has been used as a tool compound to study the activity of certain enzymes and receptors, which could help researchers identify new drug targets.
属性
CAS 编号 |
19855-67-5 |
|---|---|
产品名称 |
4-(4-Hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol |
分子式 |
C16H18O4S |
分子量 |
306.4 g/mol |
IUPAC 名称 |
4-(4-hydroxy-2,5-dimethylphenyl)sulfonyl-2,5-dimethylphenol |
InChI |
InChI=1S/C16H18O4S/c1-9-7-15(11(3)5-13(9)17)21(19,20)16-8-10(2)14(18)6-12(16)4/h5-8,17-18H,1-4H3 |
InChI 键 |
QVKJTLXSMQPTEU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
规范 SMILES |
CC1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2C)O)C)C)O |
同义词 |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl[sulfonylbisbenzene] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



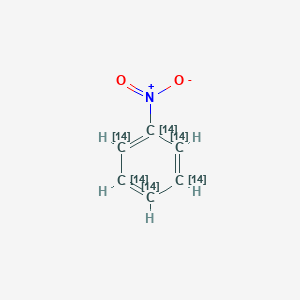
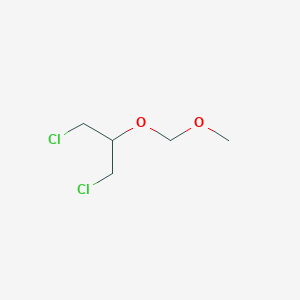
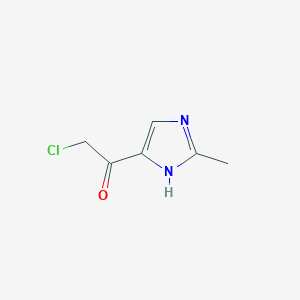
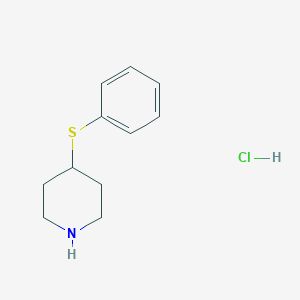
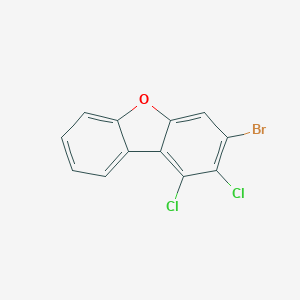
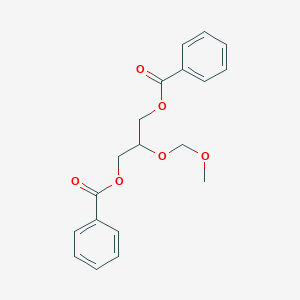
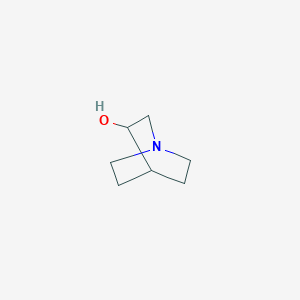
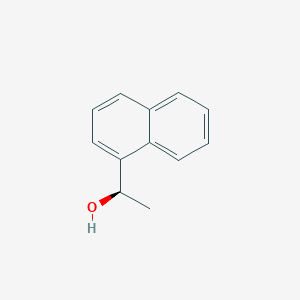
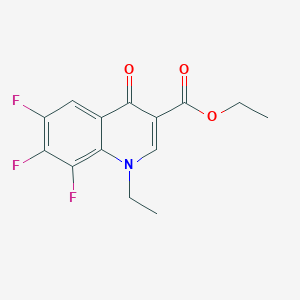
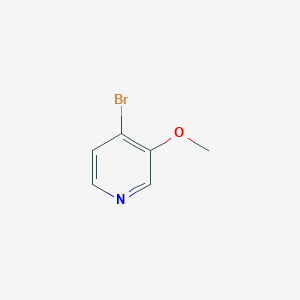
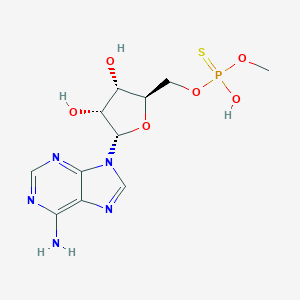
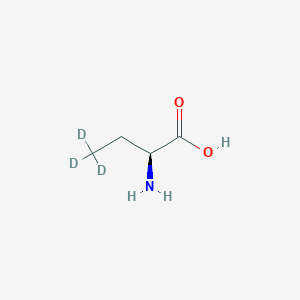
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
